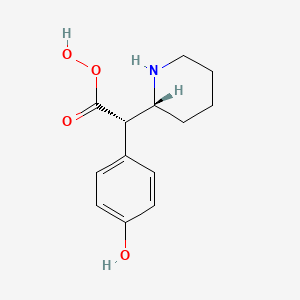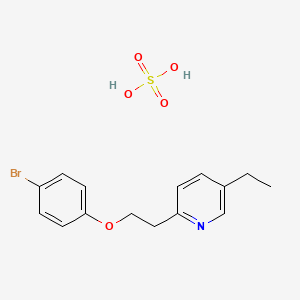
Tetramethyl 4,4\',4\'\',4\'\'\'-(5,10,15,20-porphyrintetrayl)tetrabenzo ate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER is a synthetic porphyrin compound with four carboxyphenyl groups attached to the porphyrin core. This compound is known for its photophysical properties and is widely used in various scientific research applications, particularly in the fields of photodynamic therapy and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER typically involves the condensation of pyrrole with 4-formylbenzoic acid under acidic conditions. The reaction mixture is heated to 100°C for 10 minutes, followed by the addition of p-toluene sulfonic acid dissolved in DMF. The mixture is then heated at 150°C for 1 hour, resulting in the formation of the desired porphyrin compound .
Industrial Production Methods
While specific industrial production methods for MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin core, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with altered photophysical properties, which can be used in different applications such as photodynamic therapy and materials science .
Wissenschaftliche Forschungsanwendungen
MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks and other complex structures.
Biology: Employed in the study of DNA methylation and other biological processes.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate singlet oxygen upon light irradiation
Industry: Applied in the development of sensors and other advanced materials
Wirkmechanismus
The mechanism of action of MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER involves its ability to generate singlet oxygen upon light irradiation. This property makes it an effective photosensitizer for photodynamic therapy. The compound enters cancer cells through clathrin-mediated endocytosis and binds strongly to the CD320 receptor, which facilitates its uptake and accumulation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MESO-TETRA(4-CARBOXYPHENYL)PORPHINE: Similar in structure but lacks the tetramethyl ester groups.
MESO-TETRA(4-HYDROXYPHENYL)PORPHINE: Contains hydroxyl groups instead of carboxyl groups.
MESO-TETRA(4-TRIMETHYLANILINIUM)PORPHINE: Features trimethylanilinium groups, making it cationic.
Uniqueness
MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER is unique due to its combination of carboxyphenyl groups and tetramethyl ester functionalities, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and materials science .
Eigenschaften
Molekularformel |
C52H56N4O8 |
|---|---|
Molekulargewicht |
865.0 g/mol |
IUPAC-Name |
methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C52H56N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-21,23,26,28,37-48,53-56H,22,24-25,27H2,1-4H3 |
InChI-Schlüssel |
IMMVCUWJDQZHIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C9=CC=C(C=C9)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


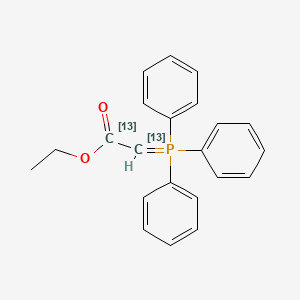
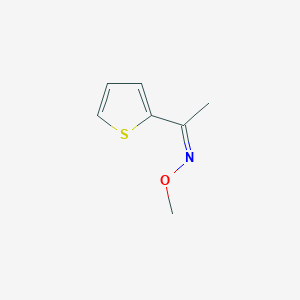
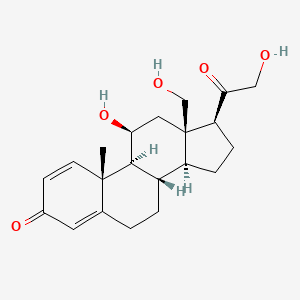
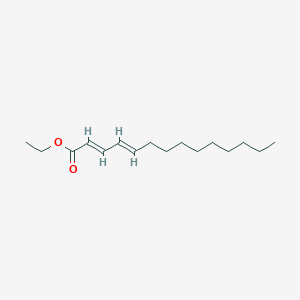
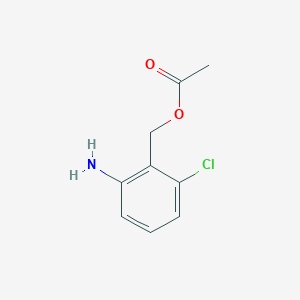
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
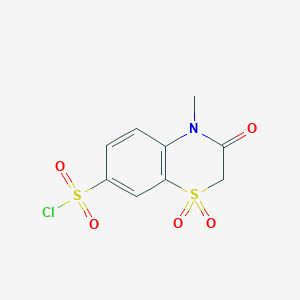
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)
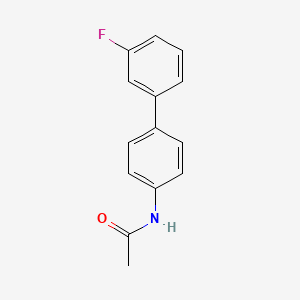
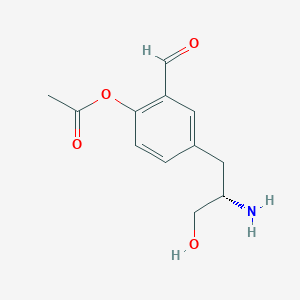
![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
